molecular formula C3H5NO B8533529 Dihydroisoxazole CAS No. 58873-22-6

Dihydroisoxazole

カタログ番号: B8533529
CAS番号: 58873-22-6
分子量: 71.08 g/mol
InChIキー: FJRPOHLDJUJARI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroisoxazole is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Dihydroisoxazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions involving nitro compounds and alkenes or alkynes. Recent studies have highlighted efficient synthetic routes that allow for the incorporation of different functional groups, enhancing the versatility of these compounds in medicinal chemistry .

Synthesis Method Description
1,3-Dipolar CycloadditionInvolves reaction of nitro compounds with alkenes/alkynes.
p-TsOH-Catalyzed ReactionsFacilitates the formation of dihydroisoxazoles under mild conditions .

Anti-inflammatory Properties

One notable application of dihydroisoxazole derivatives is their use as anti-inflammatory agents. For instance, a compound known as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole has been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo studies. This compound also inhibited COX-2 expression and the nuclear translocation of NF-κB, indicating its potential as a lead for anti-inflammatory drug development .

Antibacterial Activity

This compound derivatives have demonstrated promising antibacterial properties. A study reported the synthesis of several 4,5-dihydroisoxazole-containing benzamide derivatives that effectively target the bacterial cell division protein FtsZ. One derivative exhibited exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibacterial agent .

Compound Target Pathogen MIC (μg/mL)
A16MRSA≤0.125 - 0.5

Cancer Therapeutics

This compound compounds have also been investigated for their anticancer properties. A series of 3-bromo-4,5-dihydroisoxazoles were found to irreversibly inhibit human transglutaminase 2 (TG2), an enzyme implicated in various cancers. These compounds displayed high specificity and low toxicity while demonstrating synergistic effects with established chemotherapeutics against glioblastoma tumors in mouse models .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound derivatives involved both in vitro and in vivo assessments. The results indicated that these compounds could effectively modulate inflammatory pathways, leading to decreased neutrophil migration and reduced cytokine production in LPS-stimulated macrophages .

Case Study 2: Antibacterial Efficacy

In another investigation, a library of this compound-containing compounds was screened against various bacterial strains. The lead compound demonstrated significant bactericidal activity and was effective in vivo without exhibiting cytotoxicity towards human cells, marking it as a promising candidate for further development .

特性

CAS番号

58873-22-6

分子式

C3H5NO

分子量

71.08 g/mol

IUPAC名

2,3-dihydro-1,2-oxazole

InChI

InChI=1S/C3H5NO/c1-2-4-5-3-1/h1,3-4H,2H2

InChIキー

FJRPOHLDJUJARI-UHFFFAOYSA-N

正規SMILES

C1C=CON1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。